1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) scaffold. The compound features two distinct substituents:
- Aryl group: A 4-(dimethylamino)phenyl moiety attached to a 2-hydroxyethyl chain at the N1 position.
- Heterocyclic group: A thiophen-2-yl group at the N3 position.
The dimethylamino group enhances solubility and may influence binding interactions, while the thiophene ring contributes to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-18(2)12-7-5-11(6-8-12)13(19)10-16-15(20)17-14-4-3-9-21-14/h3-9,13,19H,10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUFDRNZXNSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, commonly referred to as a derivative of thiourea, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.4 g/mol
- CAS Number : 1421506-95-7
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1421506-95-7 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiourea have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain thiourea derivatives could inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example, it has been suggested that thiourea derivatives can inhibit key enzymes involved in tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes .
Case Studies
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of several thiourea derivatives, including the compound , against human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values significantly lower than those of standard chemotherapeutic agents . -
In Vivo Studies :
In vivo studies in murine models have shown promising results where administration of the compound led to a reduction in tumor size and improved survival rates compared to control groups. This suggests that the compound may have potential as a therapeutic agent in cancer treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological tissues. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully understand its safety profile and potential side effects .
Comparison with Similar Compounds
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1170958-35-6)
- Key Differences : The hydroxyethyl group in the target compound is replaced with a 4-methylpiperazine moiety.
- Implications : The piperazine group enhances basicity and may improve blood-brain barrier penetration, whereas the hydroxy group in the target compound could increase hydrogen-bonding capacity .
- Molecular Weight : 387.5 g/mol (vs. ~335 g/mol for the target compound, estimated from its formula).
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1)
- Key Differences: The thiophene is at the 3-position, and the aryl group is a trifluoromethylphenyl instead of a dimethylaminophenyl.
- Implications: The trifluoromethyl group increases lipophilicity and metabolic stability, while the dimethylamino group in the target compound may enhance solubility .
Urea Derivatives with Dimethylaminoaryl Groups
M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)
- Key Differences: A pyridinyl group replaces the hydroxyethyl chain, and a morpholino-trifluoromethylphenyl group substitutes the thiophene.
- Pharmacological Relevance : M64 is a water-soluble FAK activator with demonstrated efficacy in intestinal homeostasis. Its hydrochloride salt (M64HCl) shows enhanced solubility, suggesting that similar modifications could benefit the target compound .
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e)
- Key Differences: A pyrimidinyl-dimethylamino group replaces the hydroxyethyl-dimethylaminophenyl moiety.
- Biological Activity: Acts as a CB1 receptor allosteric modulator, highlighting the role of dimethylamino groups in receptor binding .
Urea Derivatives with Hydroxyalkyl Chains
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxiran-2-yl)urea (6a)
- Key Differences : An epoxide ring replaces the hydroxyethyl chain.
- Synthetic Insights : Acid-catalyzed rearrangements of similar epoxide-urea hybrids are documented, suggesting possible synthetic routes for the target compound .
Structural and Functional Analysis Table
Key Findings from Analogous Compounds
Solubility Optimization : Hydrochloride salt formation (e.g., M64HCl) improves solubility, a strategy applicable to the target compound’s hydroxyethyl group .
Bioactivity Trends: Dimethylamino and thiophene groups correlate with receptor binding (CB1, FAK), suggesting the target compound may share similar targets .
Synthetic Flexibility : Epoxide-urea hybrids and piperazine substitutions demonstrate the feasibility of modifying the hydroxyethyl chain for tailored properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
